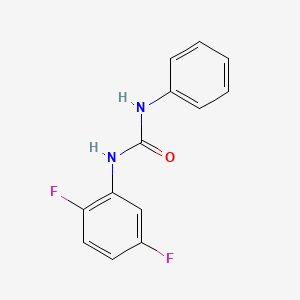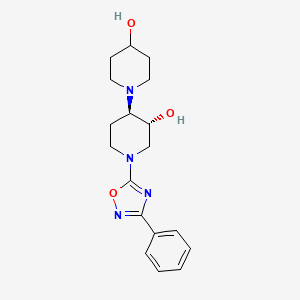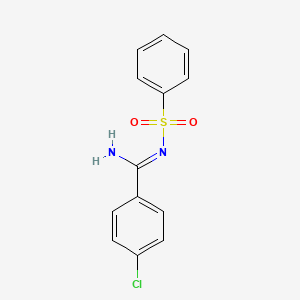
N-(2,5-difluorophenyl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorophenyl)-N'-phenylurea, also known as DFPPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFPPU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
作用机制
The mechanism of action of N-(2,5-difluorophenyl)-N'-phenylurea is not fully understood, but it is believed to act by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. By inhibiting the activity of protein kinases, this compound can induce apoptosis and inhibit cell cycle progression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of protein kinase activity. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-difluorophenyl)-N'-phenylurea in lab experiments is its high reactivity and selectivity in organic synthesis. Additionally, this compound has low toxicity in vitro, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its use in aqueous environments.
未来方向
There are several future directions for research on N-(2,5-difluorophenyl)-N'-phenylurea, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications for the compound. Additionally, this compound could be used in combination with other anticancer agents to improve its efficacy and reduce potential side effects. Finally, further research could be done to explore the potential use of this compound as a tool for studying protein-protein interactions in vitro.
合成方法
N-(2,5-difluorophenyl)-N'-phenylurea can be synthesized through the reaction of 2,5-difluoroaniline and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of a urea intermediate, which then undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学研究应用
N-(2,5-difluorophenyl)-N'-phenylurea has been used in several scientific research applications, including as a reagent in organic synthesis, as a potential anticancer agent, and as a tool for studying protein-protein interactions. In organic synthesis, this compound is used as a coupling agent for the synthesis of amides, esters, and peptides. In anticancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been used as a tool for studying protein-protein interactions by acting as a cross-linking agent.
属性
IUPAC Name |
1-(2,5-difluorophenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHIUYPCKPHUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B5353817.png)
![5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5353820.png)
![5-[(3-fluorophenoxy)methyl]-N-(4-hydroxybutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5353823.png)
![3-benzyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353840.png)
![2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5353845.png)

![8-[4-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5353868.png)

![5-({1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5353887.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5353891.png)

![N-(isoxazol-5-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353898.png)

![5-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353916.png)
